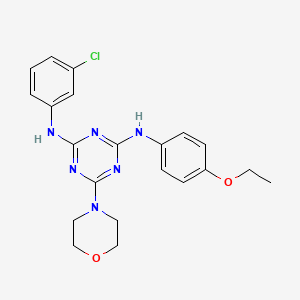

N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Descripción

This compound belongs to the 1,3,5-triazine family, characterized by a six-membered aromatic ring with alternating carbon and nitrogen atoms. Its structure features:

- N2-(3-Chlorophenyl): A chlorine-substituted phenyl group at position 2, contributing electron-withdrawing effects.

- N4-(4-Ethoxyphenyl): An ethoxy-substituted phenyl group at position 4, offering electron-donating properties.

Triazine derivatives are widely explored for pharmaceutical and materials science applications due to their tunable electronic properties and stability .

Propiedades

IUPAC Name |

2-N-(3-chlorophenyl)-4-N-(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6O2/c1-2-30-18-8-6-16(7-9-18)23-19-25-20(24-17-5-3-4-15(22)14-17)27-21(26-19)28-10-12-29-13-11-28/h3-9,14H,2,10-13H2,1H3,(H2,23,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMRZAUOHWOCLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

Substitution Reactions: The chlorophenyl and ethoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Introduction of the Morpholinyl Group: The morpholinyl group is introduced through a nucleophilic substitution reaction, typically using morpholine as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Análisis De Reacciones Químicas

Types of Reactions

N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Strong bases (e.g., sodium hydride), solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry

- N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has been investigated for its potential as an anticancer agent. Its ability to interact with specific molecular targets involved in cancer cell proliferation makes it a candidate for further development in cancer therapeutics .

- Pharmacology

- Biological Assays

Case Study 1: Anticancer Activity

A study published in 2022 evaluated the anticancer properties of various triazine derivatives, including N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine. The results indicated significant cytotoxic effects against several cancer cell lines, with IC50 values demonstrating promising potency compared to standard chemotherapeutics .

Case Study 2: Receptor Binding Affinity

Research focusing on the binding affinity of triazine derivatives to serotonin receptors revealed that modifications in the aromatic substituents significantly affect their activity. The chlorinated phenyl group in N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine was found to enhance receptor binding compared to non-chlorinated analogs .

Comparative Analysis of Triazine Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine | Chlorinated phenyl group; ethoxyphenyl group; morpholine | Anticancer activity; receptor modulation |

| N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | Fluorinated phenyl group; methoxy group | Moderate receptor affinity; lower cytotoxicity |

| N2-(4-methoxyphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | Methoxy group; isopropyl group | Reduced biological activity compared to chlorinated derivative |

Mecanismo De Acción

The mechanism of action of N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparación Con Compuestos Similares

Key Observations :

- Synthetic Efficiency: The highest yield (81.3%) was reported for 4-chloro-N-methyl-6-morpholinyl-N-phenyl-triazin-2-amine, synthesized via nucleophilic substitution of 2,4-dichloro-6-morpholino-triazine with N-methylaniline .

- Thermal Stability : Melting points correlate with substituent bulkiness. For example, the trimethoxyphenyl analog (193–195°C) has a lower melting point than the morpholine-containing derivative (371–372 K), likely due to reduced crystallinity .

2.2. Electronic and Steric Effects

- In contrast, the trifluoromethyl group in offers stronger EW effects, which may increase metabolic stability.

- Electron-Donating Groups (EDGs): The 4-ethoxyphenyl group (target) and 3,4,5-trimethoxyphenyl () improve solubility but may reduce reactivity compared to non-polar substituents like phenyl .

- Morpholine at Position 6 : Common in multiple analogs, morpholine enhances water solubility and may participate in hydrogen bonding, critical for drug-receptor interactions .

2.3. Crystallographic and Structural Insights

- The crystal structure of 4-chloro-N-methyl-6-morpholinyl-N-phenyl-triazin-2-amine reveals bond lengths and angles consistent with aromatic triazine cores, with minimal distortion from substituents .

- In contrast, analogs like N2-(3-chlorophenyl)-6-(trimethoxyphenyl)-triazine-2,4-diamine may exhibit varied dihedral angles due to steric clashes between substituents, impacting packing efficiency .

Actividad Biológica

N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family. Its structure includes a central triazine ring with various substituents that contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and other pharmacological activities.

Structural Characteristics

The compound features:

- Triazine Core : A three-carbon nitrogen heterocycle that serves as a pharmacophore.

- Substituents : The presence of a chlorophenyl group and an ethoxyphenyl group enhances its chemical reactivity and potential biological interactions.

- Morpholine Moiety : This cyclic amine contributes to the compound's solubility and ability to interact with biological targets.

Anticancer Activity

Numerous studies have reported on the antiproliferative effects of triazine derivatives against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine | MCF-7 | 5.0 |

| N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine | HCT-116 | 6.2 |

The compound demonstrates moderate to strong antiproliferative activity with IC50 values indicating effective inhibition of cell growth in breast (MCF-7) and colon (HCT-116) cancer cell lines .

The mechanism by which N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine exerts its anticancer effects may involve:

- Inhibition of Enzymatic Activity : The compound can inhibit key enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It may interfere with pathways such as mTOR and EGFR signaling, which are critical in cancer progression .

- Induction of Apoptosis : Evidence suggests that this compound can trigger programmed cell death in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, triazine derivatives have shown promising antimicrobial activity. Research indicates that compounds with similar structures exhibit:

- Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal Properties : Inhibition of fungal growth has been noted in laboratory settings .

Case Studies

-

Study on Antiproliferative Activity :

A study evaluated the effects of various triazine derivatives on MCF-7 and HCT-116 cells. The results indicated that compounds with morpholine substituents displayed enhanced activity compared to those without. The specific compound N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine was highlighted for its significant potency . -

Structure–Activity Relationship Analysis :

In a comprehensive analysis involving multiple triazine derivatives, researchers established a structure–activity relationship (SAR) model demonstrating that the presence of electron-withdrawing groups (like chlorine) at specific positions on the phenyl rings significantly improved anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.